6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1016875-35-6
VCID: VC2277963
InChI: InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3
SMILES: CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N
Molecular Formula: C12H11N3OS
Molecular Weight: 245.3 g/mol

6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile

CAS No.: 1016875-35-6

Cat. No.: VC2277963

Molecular Formula: C12H11N3OS

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile - 1016875-35-6

Specification

CAS No. 1016875-35-6
Molecular Formula C12H11N3OS
Molecular Weight 245.3 g/mol
IUPAC Name 6-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3
Standard InChI Key QVCRTXHQUJXVJN-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N
Canonical SMILES CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

Molecular Structure

The compound 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile incorporates several key structural features that define its chemical properties. It consists of a nicotinonitrile core (a pyridine ring with a nitrile group at position 3) connected via an oxygen atom at position 6 to an ethyl linker, which in turn is attached to a 4-methylthiazole ring at position 5 of the thiazole .

The molecular architecture includes multiple heterocyclic elements: the electron-deficient pyridine ring bearing the electron-withdrawing nitrile group, and the 4-methylthiazole ring with its electron-rich sulfur atom. These components are bridged by an ethoxy linker that provides conformational flexibility to the molecule, potentially allowing it to adopt various orientations when interacting with biological targets.

Physical and Chemical Properties

Based on its structural characteristics and information from related compounds, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is expected to exhibit specific physical and chemical properties as summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile

PropertyValue/Description
Chemical Name6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile
Molecular FormulaC12H11N3OS
Molecular WeightApproximately 245.3 g/mol
Physical StateCrystalline solid (presumed)
SolubilityModerate in organic solvents (DMSO, methanol); Limited water solubility
Key Functional GroupsNitrile, ether linkage, thiazole ring, pyridine ring
Commercial Availability≥95% purity (Avantor/Matrix Scientific)
Melting PointNot reported in available literature
LogP (estimated)Moderately lipophilic based on structural features

The presence of the nitrile group confers specific reactivity characteristics, making it susceptible to nucleophilic addition reactions. The ether linkage provides stability under physiological conditions while maintaining conformational flexibility. The thiazole ring contributes both basicity and potential for hydrogen bonding interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor in biological systems.

Biological Activities and Applications

Enzyme Inhibition Properties

The structural features of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile suggest potential for enzyme inhibition activities. Related heterocyclic compounds have demonstrated inhibitory effects on various enzymes, including 15-prostaglandin dehydrogenase (15-PGDH) . Notably, one study identified a tight-binding inhibitor of 15-PGDH with an apparent Ki of 0.1 nM, demonstrating the high potency achievable with properly designed heterocyclic compounds .

Research has shown that "the heteroaryl ring at the 6-position increases inhibitory activity by two orders of magnitude" in certain classes of compounds . This suggests that the specific arrangement in 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile, with the methylthiazole-ethoxy moiety at the 6-position of the nicotinonitrile core, might confer significant enzyme inhibitory potential.

Pharmaceutical Applications

Based on the biological activities observed in related compounds, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile could have potential applications in:

  • Oncology research as a lead compound for developing anticancer agents

  • Anti-inflammatory therapies through modulation of prostaglandin pathways

  • Structure-based drug design efforts targeting specific enzymes

  • Development of pharmacological tools for studying cellular processes

The commercial availability of this compound at research-grade purity (≥95%) from suppliers like Avantor/Matrix Scientific facilitates its investigation in these potential applications .

Structure-Activity Relationships

Impact of Key Structural Elements

The biological activity of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is likely influenced by specific structural features that affect its interaction with biological targets. Based on structure-activity relationship (SAR) studies of related compounds, several patterns can be identified:

Comparative Analysis with Related Compounds

Table 2 presents a comparative analysis of expected spectroscopic properties of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile with observed features in related nicotinonitrile derivatives, providing insights into structural similarities and differences.

Table 2: Spectroscopic Properties Comparison

Spectroscopic MethodExpected Features for 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrileObserved Features in Related Compounds
IR SpectroscopyC≡N stretching at ~2220-2230 cm⁻¹2224 cm⁻¹ (C≡N) in related nicotinonitrile derivatives
¹H NMRAromatic protons (δ ~7.0-9.0 ppm), methylene protons (δ ~4.0-4.5 ppm), methyl protons (δ ~2.0-2.5 ppm)Complex aromatic patterns (δ 8.88-7.15 ppm) in related compounds
¹³C NMRAromatic carbons (δ ~120-160 ppm), nitrile carbon (δ ~115-120 ppm), methylene carbons (δ ~40-70 ppm), methyl carbon (δ ~15-20 ppm)Multiple carbon signals ranging from δ 104.25-161.92 ppm in similar structures
Mass SpectrometryMolecular ion at m/z ~245Various molecular ions depending on structure; related compounds show characteristic fragmentation patterns

This comparative analysis highlights the structural similarities between 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile and related compounds with established biological activities, suggesting possible shared mechanisms of action and therapeutic potential.

Analytical Methods for Characterization

Spectroscopic Identification

The structural characterization of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile can be accomplished through various spectroscopic techniques, each providing complementary information about different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information about the compound. Based on data from related nicotinonitrile derivatives, the ¹H NMR spectrum of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile would likely show:

  • Aromatic protons from the pyridine ring appearing as complex patterns in the δ 7.0-9.0 ppm region

  • The methylene protons of the ethoxy linker appearing as multiplets in the δ 4.0-4.5 ppm range

  • The methyl group protons of the thiazole ring appearing as a singlet around δ 2.0-2.5 ppm

Similarly, the ¹³C NMR spectrum would display signals corresponding to aromatic carbons (δ 120-160 ppm), the nitrile carbon (δ 115-120 ppm), methylene carbons (δ 40-70 ppm), and the methyl carbon (δ 15-20 ppm) .

Infrared (IR) Spectroscopy

IR spectroscopy would be particularly valuable for identifying the nitrile functional group, which typically shows a characteristic absorption band around 2220-2230 cm⁻¹. This is consistent with the reported value of 2224 cm⁻¹ for the C≡N stretching vibration in related nicotinonitrile compounds .

Other expected IR absorptions would include C=N stretching (1580-1640 cm⁻¹), C-O-C stretching of the ether linkage (1000-1300 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile (approximately 245.3 g/mol) and provide information about its fragmentation pattern. Characteristic fragmentation might include cleavage at the ether linkage and fragmentation of the heterocyclic rings .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination and quantitative analysis of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile. Based on its structure, a reverse-phase HPLC method using a C18 column with a gradient mobile phase system (typically acetonitrile/water or methanol/water) would likely provide good separation and detection.

Liquid chromatography coupled with mass spectrometry (LC-MS) would offer enhanced specificity and sensitivity for identifying and quantifying the compound in complex matrices, particularly in biological samples or reaction mixtures.

Applications in Research and Development

Medicinal Chemistry Applications

As a complex heterocyclic compound, 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile has potential applications in medicinal chemistry research. It could serve as:

  • A lead compound for developing enzyme inhibitors, particularly given the documented success of related heterocyclic compounds as enzyme inhibitors

  • A scaffold for constructing more complex bioactive molecules through modification of its various functional groups

  • A probe for studying biological processes involving specific protein-ligand interactions

  • A model compound for investigating structure-activity relationships in heterocyclic pharmacophores

Synthetic Building Block

The compound's structural features also suggest potential utility as a synthetic intermediate or building block. The nitrile group could be transformed into various functional groups including amides, carboxylic acids, amidines, and tetrazoles, enabling the synthesis of diverse derivatives with potentially enhanced biological properties .

The presence of the thiazole moiety offers additional opportunities for structural modification and elaboration, potentially leading to compounds with optimized pharmacokinetic and pharmacodynamic properties.

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